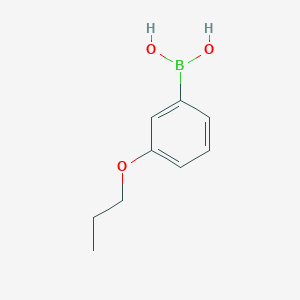

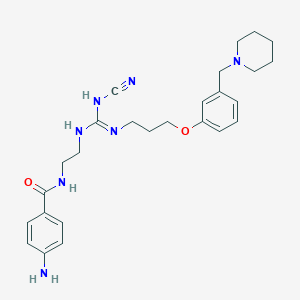

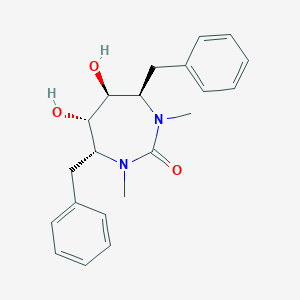

![molecular formula C10H19NO4 B124812 (R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid CAS No. 145682-38-8](/img/structure/B124812.png)

(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid” is a chemical compound used in scientific research. It contains a total of 34 atoms; 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The molecule contains a total of 33 bonds. There are 14 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 carboxylic acid .

Molecular Structure Analysis

The molecular formula of “®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid” is C10H19NO4 . The InChI representation of the molecule isInChI=1S/C10H19NO4/c1-4-6-8 (10 (14)15-5-2)11-7 (3)9 (12)13/h7-8,11H,4-6H2,1-3H3, (H,12,13)/t7-,8-/m1/s1 . The Canonical SMILES representation is CCCC (C (=O)OCC)NC (C)C (=O)O and the Isomeric SMILES representation is CCC [C@H] (C (=O)OCC)N [C@H] (C)C (=O)O . Physical And Chemical Properties Analysis

The molecular weight of “®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid” is 217.26 g/mol . The XLogP3-AA value is -0.9 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 217.13140809 g/mol . The topological polar surface area of the compound is 75.6 Ų . The compound has 15 heavy atoms . The formal charge of the compound is 0 . The complexity of the compound is 218 .Aplicaciones Científicas De Investigación

Synthesis of Tertiary Butyl Esters

Tertiary butyl esters, such as the one , find large applications in synthetic organic chemistry . They can be directly introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

Removal of Organic Acids from Bio-Oils

This compound can be used in the esterification reactions with alcohols to remove organic acids from bio-oils . This is a novel method to dealuminate and realuminate H-beta zeolites as catalysts .

Steglich Esterification

The compound can be used in the Steglich Esterification, a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .

Synthesis of Diterpenoid Alkaloids

The compound can be used in the synthesis of diterpenoid alkaloids, which have complex three-dimensional structures . These alkaloids show significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .

Plant Chemical Defense

The compound can be used in the controlled hydroxylation of diterpenoids, which allows for plant chemical defense without autotoxicity . This process involves inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products .

Biomass Conversion

The compound can be used in the conversion of biomass to bio-oils as alternative fuels . This is particularly important due to the fast depletion of fossil fuel reserves and the increasing awareness of the environmental impacts of fossil fuel combustion .

Propiedades

IUPAC Name |

(2R)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVAVXHAOCLQBF-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)OCC)N[C@H](C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)

![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)

![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)

![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)